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Introduction

The examination of paraffin-embedded tissues at the ultrastructural level using transmission
electron microscopy (TEM) offers a powerful tool for correlating light microscopy findings with
detailed cellular and subcellular morphology.[1][2] This technique is particularly valuable in
diagnostic pathology and research for retrospective studies of archived materials.[3][4] While
the ultrastructural preservation may not always match that of tissues primarily fixed for electron
microscopy, careful reprocessing of formalin-fixed, paraffin-embedded (FFPE) samples can
yield valuable diagnostic information.[2][3] The quality of the initial fixation is a critical factor
influencing the final ultrastructural detail.[3]

These application notes provide detailed protocols for the preparation of paraffin sections for
subsequent analysis by TEM, covering deparaffinization, rehydration, fixation, staining, and
embedding in resin.

Experimental Protocols

Several methods exist for preparing paraffin sections for electron microscopy, ranging from
routine, more time-consuming protocols to rapid techniques.[1][5] The choice of protocol may
depend on the urgency of the analysis and the specific requirements of the study.

Protocol 1: Routine Re-embedding of Paraffin Sections
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This protocol outlines a comprehensive method for reprocessing paraffin sections mounted on
glass slides for TEM analysis.[6]

1. Deparaffinization and Rehydration:

e Place slides with 5-10 pum thick paraffin sections in a 50°C oven for 1 hour to melt the
paraffin.[6][7]

e Immerse the slides in three changes of xylene or a xylene substitute, each for 10 minutes, to
completely remove the paraffin.[6][3]

* Rehydrate the tissue sections by passing them through a graded series of ethanol solutions:
o 100% Ethanol: 3 changes, 5 minutes each[6]
o 95% Ethanol: 1 minute[6]
o 70% Ethanol: 1 minute[6]

» Finally, rinse the slides in distilled water.[6]

2. Re-Fixation:

o To improve the preservation of ultrastructure, re-fix the sections in a solution of 4%
paraformaldehyde and 1% glutaraldehyde in 0.1M phosphate buffer (PB) at pH 7.2 for 1-2
hours.[6]

e Rinse the sections in 0.1M PB.[6]
e Incubate in 8% (0.2M) sucrose in 0.1M PB for two 15-minute intervals or overnight.[6]
3. Post-fixation with Osmium Tetroxide:

e Post-fix the sections with 1% osmium tetroxide (OsOa4) in 0.1M PB for 30-60 minutes in a
fume hood.[9][10] Osmium tetroxide is highly toxic and should be handled with extreme care.
[91[10]

» Rinse the sections thoroughly with distilled water.
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. En Bloc Staining (Optional):

For enhanced contrast, sections can be stained en bloc with 0.5-2.5% uranyl acetate in an
agueous or 50% ethanol solution.[11] This step also serves as a tertiary fixation, preserving
membranes and nucleic acids.[11]

. Dehydration and Infiltration:

Dehydrate the sections again through a graded series of ethanol solutions, similar to the
rehydration step but in reverse order (70%, 95%, 100%).

Infiltrate the sections with an epoxy resin (e.g., Epon, Araldite, Spurr's) mixed with a
transitional solvent like propylene oxide.[12][13] This is typically done in increasing
concentrations of resin.

. Embedding:
Place a few drops of the final resin mixture onto the tissue section.[6]

A pre-hardened resin block or an Aclar embedding film can be placed over the section to
create a new block.[6]

Polymerize the resin by baking in an oven at 60°C overnight (approximately 16 hours).[6]
. Section Detachment and Mounting:

After cooling, the newly formed resin block containing the tissue section can be detached
from the glass slide, often facilitated by a brief immersion in liquid nitrogen.[6]

The region of interest can then be trimmed and mounted on a blank resin block for
ultramicrotomy.[6]

. Ultrathin Sectioning and Staining:
Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

Collect the sections on copper grids.
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o Post-stain the sections with solutions of uranyl acetate and lead citrate to further enhance
contrast.[6][14] A typical procedure involves staining with 2% aqueous uranyl acetate for 15
minutes, followed by lead citrate for 5 minutes.[6][14]

Protocol 2: Rapid Deparaffinization and Re-embedding

For situations requiring a faster turnaround, a rapid method can be employed, significantly
reducing the processing time to around 30 minutes.[5][15] This technique often omits the
rehydration and subsequent second dehydration steps.[5]

Key Steps:

o Deparaffinization and Post-fixation: A combined step where the paraffin is dissolved in an
organic solvent (e.g., xylene) that also contains osmium tetroxide.[5]

« Infiltration: The organic solvent is then mixed with an unpolymerized epoxy resin.[5]
o Embedding: The tissue is directly embedded in the resin mixture.[5]

While this method is significantly faster, the resulting ultrastructural quality might be
compromised compared to the routine protocol.[16]

Data Presentation

The following tables summarize the key quantitative parameters from the described protocols.

Table 1: Reagent Concentrations and Incubation Times for Routine Re-embedding
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Step Reagent Concentration Duration
o 3 changes, 10 min
Deparaffinization Xylene 100%
each[6]
, 3 changes, 5 min
Rehydration Ethanol 100%
each[6]
Ethanol 95% 1 min[6]
Ethanol 70% 1 min[6]
Re-Fixation Paraformaldehyde 4% 1-2 hours|[6]
Glutaraldehyde 1% 1-2 hours][6]
2 x 15 min or
Sucrose 8% (0.2M) )
overnight[6]
Post-fixation Osmium Tetroxide 1% 30-60 min[9]
Polymerize at 60°C
Embedding Epoxy Resin - overnight (~16 hours)
[6]
Post-staining Uranyl Acetate 2% Agueous 15 min[6]
Lead Citrate - 5 min[6]
Table 2: Preparation of Staining Solutions
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Staining Solution Components Preparation Instructions

Dissolve uranyl acetate in
2.5 g Uranyl Acetate, 50 ml

Uranyl Acetate (5%) Distilled Water, 10 drops
Glacial Acetic Acid

water by stirring overnight,
covered in foil. Add acetic acid.
Store at 4°C.[6]

Dissolve lead nitrate and

1.33 g Lead Nitrate, 1.76 g sodium citrate in water. Add
Lead Citrate Sodium Citrate, 30 ml Distilled NaOH until the solution clears.
Water, ~8 ml 1N NaOH Bring the final volume to 50 ml

with distilled water.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing paraffin sections for
electron microscopy.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://ihcworld.com/2024/01/26/routine-tem-processing-and-embedding-protocol-for-paraffin-sections-mounted-on-slides/
https://ihcworld.com/2024/01/26/routine-tem-processing-and-embedding-protocol-for-paraffin-sections-mounted-on-slides/
https://www.benchchem.com/product/b1166041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Paraffin Section on Slide

Deparaffinization
(Xylene)

Rehydration
(Graded Ethanol)

Re-Fixation
(Glutaraldehyde/Paraformaldehyde)

Post-fixation
(Osmium Tetroxide)

Dehydration
(Graded Ethanol)

Y

Infiltration
(Epoxy Resin)

Embedding & Polymerization

Block Detachment
(Liquid Nitrogen)

Trimming & Mounting

Ultrathin Sectioning

Post-staining
(Uranyl Acetate & Lead Citrate)

TEM Analysis

Click to download full resolution via product page

Caption: Workflow for preparing paraffin sections for TEM.
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Concluding Remarks

The reprocessing of paraffin-embedded tissue for electron microscopy is a valuable technique
that bridges the gap between light and electron microscopy. While challenges in ultrastructural
preservation exist, adherence to meticulous protocols can yield significant morphological data.
[1][3] The success of this method heavily relies on the quality of the initial tissue fixation and
careful execution of each step in the reprocessing procedure.[2][3] These application notes and
protocols provide a comprehensive guide for researchers to successfully prepare paraffin
sections for detailed ultrastructural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. The formaldehyde-fixed and paraffin-embedded tissues for diagnostic transmission
electron microscopy: a retrospective and prospective study - PubMed
[pubmed.ncbi.nim.nih.gov]

e 3. rjme.ro [rjme.ro]

» 4. Electron Microscopic Study Using Formalin-fixed, Paraffin-embedded Material, with
Special Reference to Observation of Microbial Organisms and Endocrine Granules - PMC
[pmc.ncbi.nlm.nih.gov]

e 5.2024.sci-hub.se [2024.sci-hub.se]

e 6. Routine TEM Processing and Embedding Protocol for Paraffin Sections Mounted on
Slides - IHC WORLD [ihcworld.com]

o 7. Parafin Sections [bdbiosciences.com]
8. superiorbiodx.com [superiorbiodx.com]
» 9. web.path.ox.ac.uk [web.path.ox.ac.uk]
e 10. stainsfile.com [stainsfile.com]

e 11. emsdiasum.com [emsdiasum.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1166041?utm_src=pdf-body
https://www.researchgate.net/publication/262835099_A_Rapid_and_Simple_Method_for_Electron_Microscopy_of_Paraffin-Embedded_Tissue
https://rjme.ro/RJME/resources/files/500409613617.pdf
https://pubmed.ncbi.nlm.nih.gov/3596588/
https://rjme.ro/RJME/resources/files/500409613617.pdf
https://www.benchchem.com/product/b1166041?utm_src=pdf-body
https://www.benchchem.com/product/b1166041?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/262835099_A_Rapid_and_Simple_Method_for_Electron_Microscopy_of_Paraffin-Embedded_Tissue
https://pubmed.ncbi.nlm.nih.gov/3596588/
https://pubmed.ncbi.nlm.nih.gov/3596588/
https://pubmed.ncbi.nlm.nih.gov/3596588/
https://rjme.ro/RJME/resources/files/500409613617.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5976886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5976886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5976886/
https://2024.sci-hub.se/2248/b76080911718eed4c3d920b1836497b3/10.3109@01913128409141854.pdf
https://ihcworld.com/2024/01/26/routine-tem-processing-and-embedding-protocol-for-paraffin-sections-mounted-on-slides/
https://ihcworld.com/2024/01/26/routine-tem-processing-and-embedding-protocol-for-paraffin-sections-mounted-on-slides/
https://www.bdbiosciences.com/en-ie/resources/protocols/parafin-sections
https://superiorbiodx.com/blog/deparaffinization-protocol/
http://web.path.ox.ac.uk/~bioimaging/bitm/instructions_and_information/EM/fixation_standard.pdf
https://www.stainsfile.com/fixing-agents/osmium-tetroxide/
https://www.emsdiasum.com/docs/technical/protocols/KN_PostStainSol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 12. [A method for the re-embedding of tissues from paraffin blocks into epoxy resins for the
study of stained semithin sections by electron microscopy] - PubMed
[pubmed.ncbi.nim.nih.gov]

e 13. tandfonline.com [tandfonline.com]

e 14. Staining Sectioned Biological Specimens for Transmission Electron Microscopy:
Conventional and En Bloc Stains | Radiology Key [radiologykey.com]

» 15. Rapid deparaffinization for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
e 16. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for Preparing Paraffin
Sections for Electron Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116604 1#preparing-paraffin-sections-for-electron-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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